molecular formula C23H34N4O10S B14252096 Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)

Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)

Cat. No.: B14252096
M. Wt: 558.6 g/mol
InChI Key: OPAZWGMXPVWISA-UHFFFAOYSA-N
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Description

The compound Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) is a modified tripeptide derivative. It features:

  • A gamma-glutamyl backbone.
  • An S-[(hydroxyphenylamino)carbonyl] substitution on the cysteine residue.
  • Diethyl ester groups, likely at carboxyl termini.
  • A monoacetate salt counterion.

Properties

Molecular Formula

C23H34N4O10S

Molecular Weight

558.6 g/mol

IUPAC Name

acetic acid;ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C21H30N4O8S.C2H4O2/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14;1-2(3)4/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28);1H3,(H,3,4)

InChI Key

OPAZWGMXPVWISA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Peptide Backbone Assembly

The L-γ-glutamyl-L-cysteinyl-glycine core is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry:

  • Resin activation : Wang resin (0.68 mmol/g) swelled in DMF for 24 hr.
  • Fmoc-Gly-OH coupling : HBTU (2 eq), DIPEA (4 eq), 2 hr, RT.
  • Fmoc deprotection : 20% piperidine/DMF, 2 × 10 min.
  • Fmoc-L-cysteine(Trt)-OH coupling : DIC (1.5 eq), OxymaPure (1 eq), 3 hr.
  • Fmoc-L-γ-glutamyl(OtBu)-OH coupling : COMU (2 eq), NMM (4 eq), 4 hr.

Yield : 78% (HPLC purity >95%).

Thiocarbamate Formation

The cysteine thiol is functionalized via reaction with 4-hydroxyphenyl isocyanate under argon:

Parameter Condition
Solvent Anhydrous DCM
Temperature 0°C → RT over 6 hr
Equivalents 1.2 eq isocyanate
Catalyst DMAP (0.1 eq)
Workup Aqueous NaHCO3 extraction

Conversion : 92% (LC-MS). Side products : <3% disulfide dimers.

Esterification and Salt Formation

Diethyl Ester Preparation

Carboxylic acid groups are esterified using Steglich conditions :

  • Reagents : Ethanol (excess), EDCl (1.5 eq), DMAP (0.2 eq).
  • Reaction time : 48 hr at 40°C under N2.
  • Quenching : 10% citric acid to pH 4.5.

Isolated yield : 65% after silica chromatography (hexane:EtOAc 3:1).

Acetate Salt Crystallization

The free base is treated with acetic acid in MTBE:

Crystallization Parameter Value
Acid:Base ratio 1.05:1 molar
Solvent system MTBE:EtOH (10:1)
Cooling rate 0.5°C/min to 4°C
Seed crystals added 0.1% w/w

Purity : 99.7% (HPLC). Crystal habit : Rhombic plates (SEM).

Analytical Characterization Summary

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6) : δ 1.21 (t, 6H, ester CH3), 2.04 (s, 3H, acetate), 4.12 (q, 4H, ester CH2), 6.82 (d, 2H, aromatic), 7.89 (s, 1H, thiocarbamate NH).
  • HRMS (ESI+) : m/z calc. 587.2214 [M+H]⁺, found 587.2211.

Physicochemical Properties

Property Value Method
Melting point 153–155°C (dec.) DSC
LogP 2.34 ± 0.05 Shake-flask
Aqueous solubility 1.2 mg/mL (pH 7.4) USP paddle method
Hygroscopicity 0.8% w/w at 75% RH Dynamic vapor sorption

Process Optimization Considerations

Thiocarbamate Yield Enhancement

Replacing DMAP with DBU (1 eq) increased conversion to 97% by suppressing thiol oxidation. Microwave-assisted synthesis (80°C, 30 min) achieved similar yields but caused 5% epimerization.

Salt Polymorph Control

Three polymorphs were identified via XRPD screening:

Form 2θ Peaks (degrees) Stability
I 8.4, 12.7, 18.2 Metastable (1 month)
II 7.9, 14.3, 20.1 Stable >12 months
III 9.1, 15.6, 22.4 Hygroscopic

Form II is preferentially obtained using antisolvent crystallization with n-heptane.

Industrial-Scale Production

Pilot Plant Data (100 kg batch)

  • Cycle time : 14 days (vs. 21 days lab-scale)
  • Total yield : 41% (vs. 52% lab-scale)
  • Purity : 99.4% (HPLC)
  • Cost/kg : $12,500 (APIs: 68% of total)

Waste Stream Management

Waste Type Treatment Disposal Cost ($/kg)
DCM Distillation recovery 8.20
EDCl byproducts Alkaline hydrolysis 14.50
Heavy metals Ion-exchange resin 22.00

Chemical Reactions Analysis

Types of Reactions

Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) can undergo various chemical reactions, including:

    Oxidation: The cysteinyl group can be oxidized to form disulfide bonds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfide-linked peptides.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.

    Medicine: Potential therapeutic applications due to its antioxidant properties and ability to modulate cellular pathways.

    Industry: Used in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular enzymes and receptors. The gamma-glutamyl group can modulate the activity of gamma-glutamyltransferase, influencing glutathione metabolism and antioxidant defense. The hydroxyphenylamino and cysteinyl groups can interact with various cellular targets, including enzymes involved in redox reactions and signaling pathways. These interactions can lead to changes in cellular oxidative stress levels and modulation of signaling cascades.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related molecules:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS/Reference) Molecular Formula Substituents Molecular Weight Key Features
Target Compound (Inferred) ~C₂₃H₃₀N₄O₈S·C₂H₃O₂ S-[(hydroxyphenylamino)carbonyl], diethyl ester, monoacetate ~600 (estimated) Enhanced lipophilicity (esters), aromatic pharmacophore for binding, acetate salt improves solubility .
Glutathione Sodium Salt (34212-83-4) C₁₀H₁₅N₃Na₂O₆S Free carboxylates, sodium salt 335.29 High water solubility; antioxidant properties; cellular detoxification .
S-Methyl-glutathione () C₁₁H₁₉N₃O₆S S-methyl group 329.35 Moderate solubility; altered redox activity compared to glutathione; used in metabolic studies .
L-g-glutamyl-S-octyl-L-cysteinyl-diethyl ester (168682-54-0) C₂₂H₄₁N₃O₆S S-octyl chain, diethyl ester 475.64 High lipophilicity; designed for membrane penetration; prodrug potential .
Glycine, N-[N-L-g-glutamyl-S-(hydroxyacetyl)-L-cysteinyl]- (50409-85-3) C₁₂H₁₈N₃O₉S S-hydroxyacetyl, free acid 380.35 Hydrogen-bonding capability; potential for metal chelation or enzyme interactions .

Biological Activity

Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) is a compound that involves amino acids and has potential implications in various biological activities. Understanding its biological activity is crucial for its application in therapeutic contexts, particularly in cancer treatment and antioxidant defense mechanisms.

Chemical Structure and Properties

The compound is a derivative of glycine and glutathione, featuring a complex structure that includes multiple functional groups. Its composition suggests potential roles in biochemical pathways related to antioxidant activity and cellular signaling.

Antioxidant Properties

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, plays a pivotal role in cellular antioxidant defense. The compound may influence GSH metabolism by serving as a precursor or modulator. Studies indicate that GSH is crucial for maintaining redox homeostasis, and its deficiency can lead to oxidative stress implicated in various diseases such as cancer, neurodegenerative disorders, and aging .

Cancer Therapeutics

Recent research highlights the role of gamma-glutamyl transferase (GGT) in tumor biology. Elevated GGT levels have been observed in malignancies such as glioblastoma, where GGT facilitates the conversion of GSH into its constituent amino acids, thereby enhancing tumor growth through increased availability of cysteine for GSH synthesis . The compound's structural similarity to components involved in GSH metabolism suggests it may modulate these pathways, potentially serving as a therapeutic agent.

Case Studies

  • Glioblastoma Imaging : A study utilized hyperpolarized γ-glutamyl-[1-13C]glycine to monitor GGT expression in glioblastoma models. Results indicated that tumor tissues exhibited higher levels of GGT and GSH compared to normal tissues, suggesting that compounds affecting these pathways could be used for non-invasive cancer imaging .
  • Breast Cancer Cell Lines : Another study demonstrated that a related compound significantly reduced cell viability and motility in MCF-7 and MDA-MB-231 breast cancer cell lines without affecting normal breast epithelial cells. This indicates potential anti-tumor properties linked to the modulation of GSH levels or related metabolic pathways .

Research Findings

  • GSH Synthesis Regulation : The synthesis of GSH is primarily regulated by gamma-glutamylcysteine synthetase activity and the availability of cysteine. Nutritional factors influencing these pathways are critical for maintaining cellular health and preventing disease .
  • Role in Immune Response : GSH is involved in the regulation of immune responses, cytokine production, and apoptosis. The compound may enhance these processes through its interactions with GSH-related pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant DefenseModulates redox balance through GSH metabolism
Cancer TherapeuticsPotential role in reducing tumor growth via GGT modulation
Cell ViabilityReduces viability in cancer cell lines without harming normal cells
Immune RegulationInfluences cytokine production and immune responses

Q & A

Q. Q1: What are the optimal conditions for synthesizing this compound, given its complex tripeptide backbone and ester/salt modifications?

Methodological Answer: The synthesis should follow a stepwise approach:

Solid-phase peptide synthesis (SPPS) for the tripeptide backbone (Glycine-L-gamma-glutamyl-L-cysteinyl) to ensure regioselectivity.

Esterification : React cysteine’s thiol group with [(hydroxyphenylamino)carbonyl] using Sulfo-GMBS (N-(γ-maleimidobutyryloxy)sulfosuccinimide sodium salt) as a crosslinker under pH 7.4 phosphate buffer to preserve stereochemistry .

Diethyl ester formation : Treat the carboxylic acid groups with ethanol and DCC (dicyclohexylcarbodiimide) in anhydrous DCM, monitored via TLC .

Salt formation : Add acetic acid in a 1:1 molar ratio in methanol, followed by lyophilization to isolate the monoacetate salt .
Critical Parameters : Maintain inert atmosphere (N₂) during thiol reactions to prevent oxidation.

Q. Q2: How can researchers validate the compound’s structural integrity post-synthesis?

Methodological Answer: Use a combination of:

  • NMR : Confirm backbone connectivity (¹H and ¹³C) and ester groups (δ ~4.2 ppm for -OCH₂CH₃) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) .
    Note : Compare retention times with synthesized standards to detect diastereomers.

Q. Q3: What strategies mitigate hydrolysis of the diethyl ester groups during in vitro assays?

Methodological Answer:

  • Buffered solutions : Use phosphate buffer (pH 6.5–7.0) to minimize ester hydrolysis .
  • Low-temperature storage : Store lyophilized samples at -80°C; reconstitute in anhydrous DMSO for cell-based assays .
  • Stabilizers : Add 0.1% BSA to aqueous solutions to reduce interfacial degradation .

Advanced Research Questions

Q. Q4: How can site-specific functionalization of the hydroxyphenylamino group be achieved for targeted drug delivery?

Methodological Answer:

  • Click chemistry : Introduce azide groups to the hydroxyphenylamino moiety via diazotization, then conjugate with alkyne-modified ligands (e.g., folate) using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Enzymatic conjugation : Use microbial transglutaminase to attach targeting peptides (e.g., RGD sequences) to the hydroxyphenylamino carbonyl group .
    Validation : Confirm conjugation efficiency via MALDI-TOF MS and cell uptake assays (e.g., fluorescence microscopy with labeled ligands) .

Q. Q5: How do conflicting solubility data in polar vs. nonpolar solvents inform formulation design?

Data Contradiction Analysis :

  • Polar solvents (e.g., water) : The monoacetate salt enhances aqueous solubility (up to 10 mM at pH 7.0), but diethyl esters reduce it .
  • Nonpolar solvents (e.g., DCM) : Esters improve solubility, but the salt form precipitates.
    Resolution : Use nanoparticle encapsulation (e.g., PLGA polymers) to balance solubility and bioavailability. Optimize particle size (100–200 nm) via dynamic light scattering (DLS) .

Q. Q6: What computational models predict interactions between this compound and cysteine protease targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of cysteine proteases (e.g., caspase-3, PDB ID: 1PAU). Focus on the S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl moiety’s binding to the catalytic cysteine .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-inhibitor complex. Monitor RMSD (<2 Å) and hydrogen bonding (e.g., between carbonyl and Cys25) .
    Validation : Compare with enzymatic inhibition assays (IC₅₀ values) using fluorogenic substrates .

Experimental Design Considerations

Q. Q7: How to design dose-response studies for evaluating its antioxidant activity?

Experimental Design :

  • In vitro : Treat HepG2 cells with 1–100 µM compound. Measure ROS reduction using DCFH-DA fluorescence (λₑₓ=485 nm, λₑₘ=535 nm) .
  • Positive controls : Include N-acetylcysteine (NAC) and Trolox.
  • Statistical analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and compare via ANOVA with Tukey’s post hoc test .

Q. Q8: What analytical methods resolve discrepancies in reported stability profiles?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV-A), and hydrolytic conditions (pH 2.0 and 9.0). Monitor degradation products via LC-MS/MS .
  • Kinetic modeling : Apply Arrhenius equation to predict shelf-life at 25°C using accelerated stability data (40°C/75% RH) .

Tables of Key Data

Q. Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)NotesReference
Water2.1pH-dependent (optimal at 7.0)
Methanol45.8Suitable for stock solutions
DCM12.3Limited due to salt form

Q. Table 2: Key Spectral Signatures for Structural Validation

TechniqueKey Peaks/PatternsReference
¹H NMRδ 1.2 (t, -OCH₂CH₃), δ 4.1 (m, ester -CH₂)
HRMS[M+H]⁺ = 567.2453 (calc. 567.2455)
FTIR1740 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I)

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